molecular formula C13H20O B2615003 (2R)-2-(4-tert-butylphenyl)propan-1-ol CAS No. 2248184-23-6

(2R)-2-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B2615003
CAS No.: 2248184-23-6
M. Wt: 192.302
InChI Key: YLFCIWOYXJYESM-JTQLQIEISA-N
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Description

(2R)-2-(4-tert-butylphenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propan-1-ol chain, which is further substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-tert-butylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (2R)-2-(4-tert-butylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium or potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: (2R)-2-(4-tert-butylphenyl)propan-1-one or (2R)-2-(4-tert-butylphenyl)propanoic acid.

    Reduction: (2R)-2-(4-tert-butylphenyl)propane.

    Substitution: (2R)-2-(4-tert-butylphenyl)propyl chloride.

Scientific Research Applications

(2R)-2-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-2-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bulky tert-butyl group may affect the compound’s binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-phenylpropan-1-ol
  • (2R)-2-(4-methylphenyl)propan-1-ol
  • (2R)-2-(4-ethylphenyl)propan-1-ol

Uniqueness

(2R)-2-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

(2R)-2-(4-tert-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFCIWOYXJYESM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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